![molecular formula C16H15NO B063496 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile CAS No. 175135-33-8](/img/structure/B63496.png)
2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile
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Overview
Description
“2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile” is a chemical compound with the CAS Number: 175135-47-4 . It has a molecular weight of 253.3 and its IUPAC name is {4-[(4-methoxybenzyl)oxy]phenyl}acetonitrile .
Molecular Structure Analysis
The molecular formula of this compound is C16H15NO2 . The InChI code is 1S/C16H15NO2/c1-18-15-6-4-14(5-7-15)12-19-16-8-2-13(3-9-16)10-11-17/h2-9H,10,12H2,1H3 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 424.5±30.0 °C and a predicted density of 1.129±0.06 g/cm3 . It is a solid at room temperature . It is soluble in DMF and DMSO .Scientific Research Applications
Crystal Structure Studies
The compound can be used in crystal structure studies. For instance, a related compound, 4-[(4-methylbenzyl)oxy]benzohydrazide, has been studied for its molecular and crystal structures . The supramolecular structures of these compounds are governed by N—H N and N—H O hydrogen-bonding interactions .
Pharmaceutical Uses
Hydrazine-based compounds, which are structurally similar to the given compound, have pharmaceutical uses . They have anti-inflammatory, antibacterial–antifungal, and antitubercular properties . However, it’s important to note that hydrazine-based compounds applied as rocket fuels pose significant health risks owing to their toxicity .
Ligand Precursors
Hydrazine-based compounds function as ligand precursors for the formation of bidentate Schiff base ligands applied in metal coordination . This suggests that “2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile” could potentially be used in similar applications.
Industrial Applications
Alkylbenzoates, which are structurally similar to the given compound, have interesting physical properties and applications in industry . For example, 4-hydroxybenzoic acid and its esters are widely used as preservatives in cosmetic and pharmaceutical products .
Liquid Crystalline Compounds
Alkylbenzoates of different properties have been designed, amongst other things, with the aim of preparing liquid crystalline compounds . This suggests that “2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile” could potentially be used in similar applications.
Non-Linear Optical Materials
Alkylbenzoates have also been used in the creation of non-linear optical materials . This suggests that “2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile” could potentially be used in similar applications.
Mechanism of Action
Target of Action
The primary target of 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile, also known as O4I1, is the Oct3/4 gene . Oct3/4 is a transcription factor that plays a crucial role in maintaining pluripotency and self-renewal of embryonic stem cells .
Mode of Action
O4I1 acts as an inducer of Oct3/4 expression and translation in diverse human cell lines . It enhances Oct3/4 gene expression and increases Oct3/4 protein levels . This compound also promotes Oct3/4-mediated transcriptional activation .
Pharmacokinetics
It is soluble in dmf and dmso, suggesting potential bioavailability .
Result of Action
O4I1 promotes the expression of pluripotency-associated genes in human neonatal foreskin fibroblasts . It also induces Oct3/4 expression and translation in terminally differentiated human fibroblasts . This suggests that O4I1 may have potential applications in regenerative medicine.
Safety and Hazards
properties
IUPAC Name |
2-[4-[(4-methylphenyl)methoxy]phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-2-4-15(5-3-13)12-18-16-8-6-14(7-9-16)10-11-17/h2-9H,10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTNMUACVLPQQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379146 |
Source
|
Record name | {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile | |
CAS RN |
175135-33-8 |
Source
|
Record name | 4-[(4-Methylphenyl)methoxy]benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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